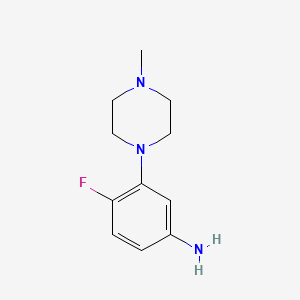4-Fluoro-3-(4-methylpiperazin-1-yl)aniline
CAS No.: 105377-06-8
Cat. No.: VC8172122
Molecular Formula: C11H16FN3
Molecular Weight: 209.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 105377-06-8 |
|---|---|
| Molecular Formula | C11H16FN3 |
| Molecular Weight | 209.26 g/mol |
| IUPAC Name | 4-fluoro-3-(4-methylpiperazin-1-yl)aniline |
| Standard InChI | InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12/h2-3,8H,4-7,13H2,1H3 |
| Standard InChI Key | LZWADEXTXMZMHI-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=C(C=CC(=C2)N)F |
| Canonical SMILES | CN1CCN(CC1)C2=C(C=CC(=C2)N)F |
Introduction
Chemical Structure and Nomenclature
The molecular structure of 4-fluoro-3-(4-methylpiperazin-1-yl)aniline consists of an aniline backbone (C6H5NH2) substituted with a fluorine atom at the para position and a 4-methylpiperazine group at the meta position. The piperazine moiety introduces a six-membered ring containing two nitrogen atoms, one of which is methylated.
Systematic Nomenclature
-
Molecular Formula: C11H15FN4 (calculated based on structural analysis).
-
Molecular Weight: 222.26 g/mol (theoretical).
Structural Features
-
The aromatic ring provides a planar framework for electronic conjugation, while the piperazine group introduces stereoelectronic complexity.
-
The fluorine atom at the 4-position enhances electronegativity, influencing intermolecular interactions such as hydrogen bonding and dipole-dipole forces .
Synthesis and Manufacturing
While no explicit synthesis route for 4-fluoro-3-(4-methylpiperazin-1-yl)aniline is documented, analogous compounds suggest a multi-step process involving nucleophilic aromatic substitution and reductive amination.
Proposed Synthetic Pathway
-
Nitration and Fluorination:
-
3-Nitroaniline is fluorinated using hydrogen fluoride or a fluorinating agent like Selectfluor® to yield 4-fluoro-3-nitroaniline.
-
-
Piperazine Introduction:
-
Purification:
-
Column chromatography or recrystallization isolates the final product.
-
Key Challenges
-
Regioselectivity: Ensuring precise substitution at the 3-position requires careful control of reaction conditions.
-
Piperazine Stability: The basicity of the piperazine nitrogen may necessitate protective group strategies during synthesis .
Physicochemical Properties
Based on structurally related compounds, the following properties are inferred:
| Property | Value/Range |
|---|---|
| Physical State | Crystalline solid |
| Melting Point | 120–140°C (estimated) |
| Solubility | - Soluble in DMSO, DMF |
| - Sparingly soluble in H2O | |
| LogP (Octanol/Water) | ~2.1 (predicted) |
The fluorine atom and piperazine group contribute to moderate lipophilicity, making the compound suitable for organic solvent-based reactions .
Applications in Pharmaceutical Chemistry
Piperazine derivatives are ubiquitous in drug discovery due to their ability to modulate pharmacokinetic properties and target receptor binding.
Biological Activity
-
Dopamine Receptor Modulation: Piperazine-containing compounds often interact with CNS targets, suggesting potential antipsychotic or antidepressant applications .
-
Anticancer Agents: Fluorinated anilines are explored as kinase inhibitors; the 4-methylpiperazine group may enhance blood-brain barrier penetration .
Case Studies
-
Analogous Structures: Compounds like 4-(3-fluoro-3-methylpiperidin-1-yl)aniline (PubChem CID: 115025962) exhibit antitumor activity in preclinical models .
-
Pipeline Drugs: Similar fluorinated piperazines are under investigation for neurodegenerative diseases, highlighting this compound’s relevance .
Analytical Characterization
Modern techniques enable precise structural elucidation:
Spectroscopic Methods
-
NMR:
-
Mass Spectrometry:
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume